8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative with a complex structure featuring a 3-chlorophenyl-substituted piperazine moiety, a 2-ethoxyethyl chain at the 7-position, and methyl groups at the 1- and 3-positions of the purine ring. Its molecular formula is C₁₈H₂₁ClN₆O₂ (), and its SMILES string is CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl, highlighting the key substituents (). The 3-chlorophenyl group on the piperazine ring is critical for modulating receptor interactions, while the 2-ethoxyethyl chain at the 7-position influences solubility and pharmacokinetics. This compound is structurally related to xanthine derivatives but incorporates a piperazine linker, a feature common in ligands targeting adenosine or serotonin receptors ().
Properties
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN6O3/c1-4-32-13-12-29-18(24-20-19(29)21(30)26(3)22(31)25(20)2)15-27-8-10-28(11-9-27)17-7-5-6-16(23)14-17/h5-7,14H,4,8-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROSGWYWCKPZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also referred to as a purine derivative with potential therapeutic applications, has garnered interest due to its biological properties. This article delves into its synthesis, biological activity, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 458.9 g/mol . The structure features a piperazine ring substituted with a chlorophenyl group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the desired product. The synthesis pathway often includes the formation of the piperazine moiety followed by the introduction of the ethyl and dimethyl groups on the purine scaffold.
Antitumor Activity
Recent studies have indicated that compounds similar to this purine derivative exhibit significant antitumor activity . For instance, research has shown that derivatives containing piperazine exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in tumor growth and survival.
Antibacterial and Antifungal Properties
In addition to antitumor effects, certain studies have evaluated the antibacterial and antifungal activities of similar compounds. The presence of the piperazine ring is believed to enhance membrane permeability, leading to increased efficacy against microbial pathogens.
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | High | Inhibition of cell proliferation |
| Antibacterial | Moderate | Disruption of bacterial membranes |
| Antifungal | Moderate | Inhibition of fungal cell wall synthesis |
Kinase Inhibition
The compound has been investigated for its potential as a kinase inhibitor , particularly targeting receptor tyrosine kinases involved in cancer progression. It is hypothesized that the compound binds to the ATP-binding site of these kinases, thereby inhibiting their activity. For example, studies indicate that similar compounds can inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values in the low nanomolar range .
Case Studies
-
Case Study 1: Antitumor Efficacy
- A study evaluated a series of piperazine derivatives for their antitumor properties against human breast cancer cell lines. The results showed that compounds with structural similarities to our target compound inhibited cell growth significantly compared to controls.
-
Case Study 2: Antimicrobial Activity
- Another research focused on testing various piperazine derivatives against Staphylococcus aureus and Candida albicans. Results indicated that compounds with a chlorophenyl substitution exhibited enhanced antibacterial and antifungal activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of purine-2,6-diones with piperazine-based substituents. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues and Substituent Variations
Pharmacological and Bioactivity Comparisons
- Receptor Affinity : The target compound’s 3-chlorophenyl-piperazine moiety is structurally similar to ligands of serotonin (5-HT₁A) and dopamine receptors (). In contrast, the hydroxyethyl-piperazine derivative (CID 950535) may favor interactions with adrenergic receptors due to polar substituents ().
- Bioactivity Clustering : Evidence from bioactivity profiling (NCI-60 and PubChem data) suggests that purine-piperazine hybrids cluster into groups with shared protein targets, such as kinases and neurotransmitter receptors, depending on substituents (). For example, compounds with lipophilic 7-alkyl chains (e.g., isopentyl) show higher predicted blood-brain barrier permeability ().
- Solubility and Metabolism : The 2-ethoxyethyl chain in the target compound balances solubility and membrane permeability, whereas the hydroxyethyl analog (CID 950535) has higher aqueous solubility but reduced metabolic stability due to oxidation-prone alcohol groups ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
